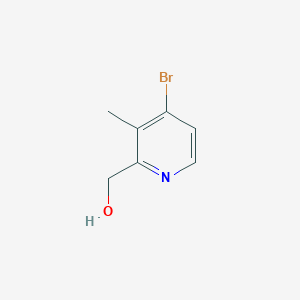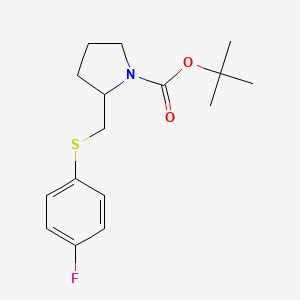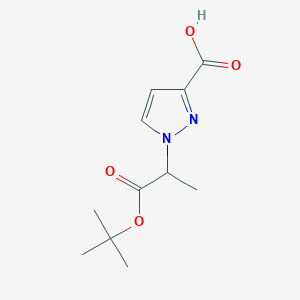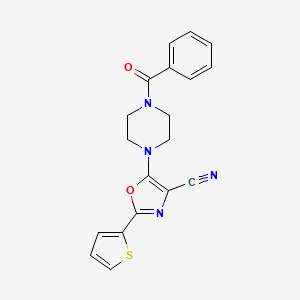
(4-ブロモ-3-メチルピリジン-2-イル)メタノール
説明
(4-Bromo-3-methylpyridin-2-YL)methanol is an organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the fourth position, a methyl group at the third position, and a hydroxymethyl group at the second position of the pyridine ring
科学的研究の応用
(4-Bromo-3-methylpyridin-2-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methylpyridin-2-YL)methanol typically involves the bromination of 3-methylpyridine followed by a hydroxymethylation reaction. One common method is the bromination of 3-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromo-3-methylpyridine is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to yield (4-Bromo-3-methylpyridin-2-YL)methanol .
Industrial Production Methods: In an industrial setting, the production of (4-Bromo-3-methylpyridin-2-YL)methanol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The bromination and hydroxymethylation reactions are optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations .
Types of Reactions:
Oxidation: (4-Bromo-3-methylpyridin-2-YL)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products:
Oxidation: 4-Bromo-3-methylpyridine-2-carboxylic acid.
Reduction: 4-Bromo-3-methylpyridin-2-ylmethanol.
Substitution: 4-Methoxy-3-methylpyridine or 4-Cyano-3-methylpyridine.
作用機序
The mechanism of action of (4-Bromo-3-methylpyridin-2-YL)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxymethyl group play crucial roles in binding to the active sites of these targets, influencing the compound’s efficacy and selectivity .
類似化合物との比較
- (4-Bromo-2-methylpyridin-3-yl)methanol
- (4-Bromo-5-methylpyridin-2-yl)methanol
- (4-Chloro-3-methylpyridin-2-yl)methanol
Comparison: (4-Bromo-3-methylpyridin-2-YL)methanol is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .
特性
IUPAC Name |
(4-bromo-3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKRJUOSVKZULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2527812.png)
![3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile](/img/structure/B2527813.png)







![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)

![N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2527831.png)

